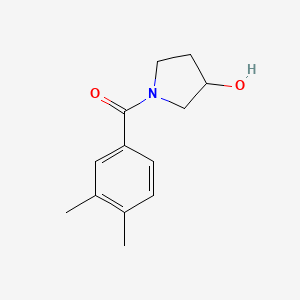

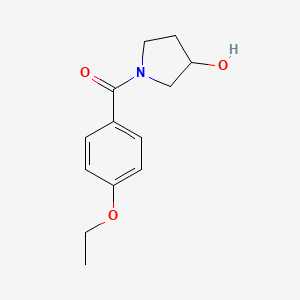

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol

Übersicht

Beschreibung

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Der Pyrrolidinring, eine Kernstruktur in „1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol“, wird in der pharmazeutischen Chemie aufgrund seiner Vielseitigkeit und der Möglichkeit, Stereochemie in Arzneimittelmoleküle einzuführen, häufig eingesetzt . Diese Verbindung kann als Gerüst für die Entwicklung neuartiger biologisch aktiver Verbindungen dienen, insbesondere bei der Herstellung von selektiven Androgenrezeptor-Modulatoren (SARMs), die für bessere pharmakokinetische Profile optimiert sind .

Materialsynthese

In der Materialwissenschaft kann „this compound“ bei der Synthese neuartiger Materialien eine wichtige Rolle spielen. Seine einzigartige Struktur ermöglicht die Entwicklung neuer Polymere und Beschichtungen mit potenziellen Anwendungen in verschiedenen Industrien, darunter Automobil, Luft- und Raumfahrt und Elektronik.

Katalyse

Die Struktur der Verbindung eignet sich gut dafür, als Ligand in katalytischen Systemen zu dienen. Sie kann potenziell zur Entwicklung neuer Katalysatoren für die organische Synthese eingesetzt werden, wodurch Reaktionsgeschwindigkeiten und Selektivität gesteigert und effizientere und nachhaltigere chemische Prozesse ermöglicht werden.

Biologische Studien

„this compound“ kann aufgrund seiner Pyrrolidin-Einheit als biochemisches Werkzeug bei der Untersuchung von Enzym-Substrat-Wechselwirkungen verwendet werden. Es könnte zum Verständnis der Bindungsmodi und der Aktivität von Enzymen beitragen, was für die Entwicklung von Enzyminhibitoren entscheidend ist .

Pharmakokinetik

Die Verbindung kann zur Modifizierung der pharmakokinetischen Eigenschaften von Arzneimittelkandidaten verwendet werden. Ihre Einarbeitung in Arzneimittelmoleküle kann ihre Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) beeinflussen, was zu einer verbesserten Arzneimittelwirksamkeit und geringeren Nebenwirkungen führt .

Neurologische Forschung

Angesichts der Bedeutung von Pyrrolidinderivaten in neurologischen Signalwegen könnte „this compound“ auf seine Auswirkungen auf neurologische Rezeptoren und Transporter untersucht werden. Diese Erforschung kann zur Entwicklung von Behandlungen für neurologische Erkrankungen führen .

Wirkmechanismus

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

Bioactive Molecules with Pyrrolidine Ring

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9-3-4-11(7-10(9)2)13(16)14-6-5-12(15)8-14/h3-4,7,12,15H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUKMMQMWJNLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

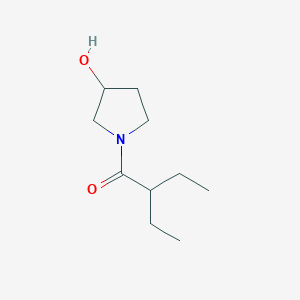

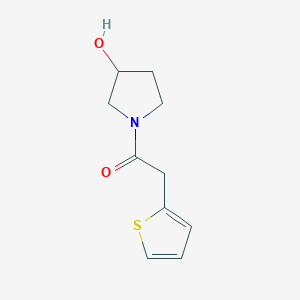

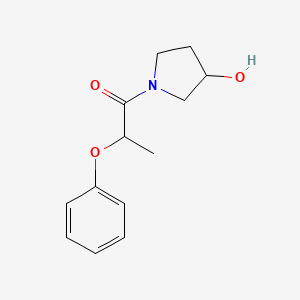

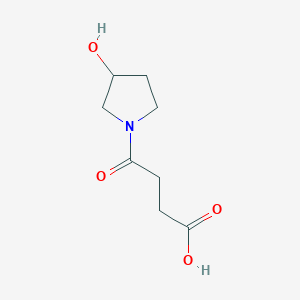

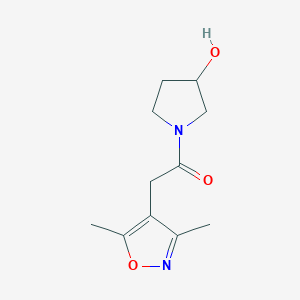

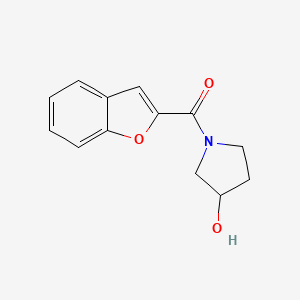

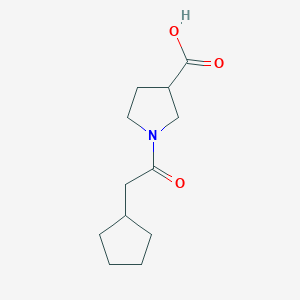

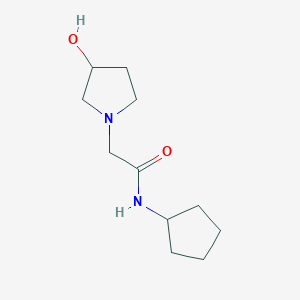

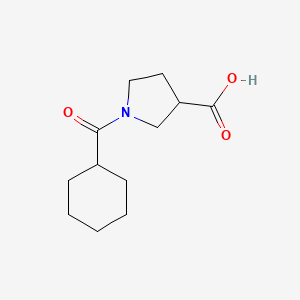

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468534.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468538.png)